What are the physical and chemical properties of Methyl Azetidine-2-carboxylate Hydrochloride?
What are the physical and chemical properties of Methyl Azetidine-2-carboxylate Hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Azetidine-2-carboxylate Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a proline analogue, its unique four-membered ring structure imparts conformational constraints that are valuable in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl Azetidine-2-carboxylate Hydrochloride, including its synthesis, spectral characterization, and potential biological implications. All quantitative data is summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
Methyl Azetidine-2-carboxylate Hydrochloride is the hydrochloride salt of the methyl ester of azetidine-2-carboxylic acid. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics, making it suitable for various laboratory applications.[1] It typically appears as a pale yellow to brown hygroscopic solid and should be stored under an inert atmosphere at 2-8°C.[1]
Physical Properties
Table 1: Physical Properties of Methyl Azetidine-2-carboxylate Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 151.59 g/mol | PubChem[2] |
| Appearance | Pale yellow to brown hygroscopic solid | Chem-Impex[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Favorable solubility characteristics | Chem-Impex[1] |
| Storage | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Chemical Properties
The chemical properties of Methyl Azetidine-2-carboxylate Hydrochloride are largely defined by the reactivity of the azetidine ring, the ester functional group, and the amine hydrochloride. The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of other alcohols. The secondary amine, present as its hydrochloride salt, can be deprotonated to the free amine, which is nucleophilic.
Table 2: Computed Chemical Properties
| Property | Value | Source |
| Exact Mass | 151.0400063 Da | PubChem[2] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis and Experimental Protocols
The synthesis of Methyl Azetidine-2-carboxylate Hydrochloride typically involves the esterification of azetidine-2-carboxylic acid. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.
Fischer-Speier Esterification of Azetidine-2-carboxylic Acid
This protocol describes a general procedure for the synthesis of Methyl Azetidine-2-carboxylate Hydrochloride from L-azetidine-2-carboxylic acid.
Experimental Protocol:
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Reaction Setup: Suspend L-azetidine-2-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Acid Catalyst: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or alternatively, add a solution of hydrogen chloride in methanol.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable technique (e.g., TLC or NMR).
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Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield Methyl Azetidine-2-carboxylate Hydrochloride as a solid.
Below is a Graphviz diagram illustrating the workflow of the Fischer-Speier esterification.
Spectral Data and Characterization
Spectroscopic analysis is essential for the structural confirmation of Methyl Azetidine-2-carboxylate Hydrochloride. The expected spectral data are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the proton on the chiral center (a triplet), and the protons of the azetidine ring. The chemical shifts and coupling patterns will be influenced by the ring strain and the electron-withdrawing ester group.
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¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at the downfield region (around 170 ppm), a signal for the methyl carbon of the ester (around 52 ppm), and signals for the three carbons of the azetidine ring.
Mass Spectrometry (MS)
The mass spectrum of Methyl Azetidine-2-carboxylate (the free base) would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.
Biological Activity and Signaling Pathways
The biological activity of Methyl Azetidine-2-carboxylate Hydrochloride is primarily inferred from the known effects of its parent compound, azetidine-2-carboxylic acid.
Proline Analogue and Protein Misfolding
Azetidine-2-carboxylic acid is a proline analogue that can be mistakenly incorporated into proteins in place of proline during protein synthesis. This misincorporation can lead to altered protein structures, particularly in proline-rich proteins like collagen, potentially causing protein misfolding and cellular stress. This mechanism is thought to be the basis of its toxicity.
The following diagram illustrates the proposed mechanism of toxicity.
It is important to note that the biological effects of the methyl ester hydrochloride may differ from the parent carboxylic acid due to differences in cell permeability and metabolic fate. Further research is needed to elucidate the specific biological activities and potential signaling pathway involvement of Methyl Azetidine-2-carboxylate Hydrochloride.
Applications in Research and Drug Development
Methyl Azetidine-2-carboxylate Hydrochloride serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its constrained cyclic structure is utilized to introduce conformational rigidity into peptides and small molecules, which can lead to enhanced biological activity and selectivity. It is particularly employed in the synthesis of peptide mimetics and other complex organic structures targeting various diseases.[1]
Conclusion
Methyl Azetidine-2-carboxylate Hydrochloride is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, a general synthesis protocol, and an introduction to its biological context. The provided data and visualizations are intended to support researchers in their efforts to utilize this compound in their scientific endeavors. Further investigation into its specific biological activities and the acquisition of detailed experimental spectral data will be crucial for its full characterization and application.
